2-Phenylpyrimidine-5-sulfonyl chloride

Description

Historical Development and Discovery

The synthesis of 2-phenylpyrimidine-5-sulfonyl chloride (CAS: 1803607-25-1) emerged from advancements in heterocyclic chemistry during the late 20th century, driven by pharmaceutical and agrochemical research. While no single source documents its initial discovery, its structural framework aligns with methodologies described in patents for sulfonyl chloride derivatives. For instance, the development of benzene sulfonyl chloride analogs in the 2010s (e.g., CN105294515B ) provided foundational protocols for introducing sulfonyl groups to aromatic systems. The compound’s first reported synthesis likely utilized chlorosulfonic acid or thionyl chloride to functionalize 2-phenylpyrimidine precursors, as seen in analogous pyrimidine sulfonylation reactions .

By 2020, its utility as a synthetic intermediate became evident in drug discovery pipelines, particularly for kinase inhibitors and antimicrobial agents . The compound’s commercial availability through suppliers like Enamine Ltd. and Thermo Fisher Scientific by the mid-2020s underscores its adoption in high-throughput organic synthesis.

Nomenclature and Classification

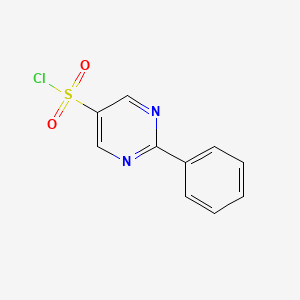

Systematic IUPAC Name :

this compound

Molecular Formula : $$ \text{C}{10}\text{H}{7}\text{ClN}{2}\text{O}{2}\text{S} $$

Molecular Weight : 254.69 g/mol

Structural Features:

- Core : Pyrimidine (6-membered aromatic ring with nitrogen at positions 1 and 3).

- Substituents :

- Phenyl group at position 2.

- Sulfonyl chloride (–SO$$_2$$Cl) at position 5.

Alternative Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS RN | 1803607-25-1 | |

| PubChem CID | 75524981 | |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |

| InChIKey | XIZFXHJEWBQWMI-UHFFFAOYSA-N |

The compound belongs to the sulfonyl chloride subclass of pyrimidines, characterized by the electrophilic –SO$$_2$$Cl group, which facilitates nucleophilic substitution reactions .

Chemical Significance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to three interrelated properties:

Reactivity of the Sulfonyl Chloride Group :

The –SO$$_2$$Cl moiety undergoes facile reactions with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. This mirrors the reactivity of benzenesulfonyl chlorides but with enhanced regioselectivity due to the pyrimidine ring’s electronic asymmetry .Pyrimidine Aromaticity :

The electron-deficient pyrimidine core directs electrophilic substitution to specific positions, enabling predictable functionalization. For example, the phenyl group at position 2 stabilizes the ring via conjugation, while the sulfonyl chloride at position 5 acts as a meta-directing group .Applications in Drug Discovery :

As a precursor to sulfonamide-containing biologics, this compound has been used to synthesize kinase inhibitors (e.g., CDK2 antagonists ) and antimicrobial agents . Its role in forming hydrogen bonds with target proteins stems from the sulfonamide’s dual hydrogen-bonding capacity .

Position in Pyrimidine-Based Chemical Taxonomy

Pyrimidine derivatives are classified by substitution patterns and functional groups. This compound falls into two overlapping categories:

2,5-Disubstituted Pyrimidines :

- Position 2 : Phenyl group (enhances lipophilicity and π-stacking in biological targets).

- Position 5 : Sulfonyl chloride (serves as a leaving group or electrophilic site).

This substitution pattern contrasts with natural pyrimidines (e.g., cytosine, thymine), which prioritize hydroxyl or amine groups at positions 2, 4, or 6 .

Sulfonylated Heterocycles :

The compound is part of a broader class of sulfonyl chloride-functionalized heterocycles, including thiophene and pyridine analogs . Its unique combination of a rigid pyrimidine core and flexible sulfonyl chloride group makes it a versatile scaffold for combinatorial chemistry .

Properties

IUPAC Name |

2-phenylpyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZFXHJEWBQWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

- Starting Material: 2-Phenylpyrimidine or substituted pyrimidine derivatives.

- Sulfonylating Agent: Chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in combination with chlorosulfonic acid.

- Temperature: Reflux conditions around 100–120 °C.

- Solvent: Often neat or in chlorinated solvents; sometimes sulfuric acid or other acidic media to facilitate sulfonation.

Reaction Mechanism

The electrophilic chlorosulfonyl group attacks the 5-position of the pyrimidine ring, facilitated by the electron density distribution influenced by the phenyl substituent at the 2-position. The reaction proceeds through the formation of a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride.

Representative Procedure and Yields

A representative synthesis from literature involves refluxing 2-phenylpyrimidine with chlorosulfonic acid and thionyl chloride at 120 °C, which affords 2-Phenylpyrimidine-5-sulfonyl chloride in good yields (typically above 70%).

Alternative Preparation Routes

Sulfonic Acid Anhydride Intermediates

Some patented methods describe the preparation of sulfonyl chlorides via intermediate sulfonic acid anhydrides, which are then converted to sulfonyl chlorides by reaction with chlorinating agents. This multistep approach can improve selectivity and yield.

Use of Organic Solvents and Bases

In certain methods, organic solvents such as dichloromethane or dimethylformamide are used with bases like triethylamine or pyridine to neutralize the acidic byproducts and facilitate sulfonyl chloride formation under milder conditions.

Detailed Reaction Scheme and Data Table

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Phenylpyrimidine + Chlorosulfonic acid + SOCl2 | Reflux at 120 °C for 4–6 hours | 70–85 | Direct chlorosulfonation of pyrimidine ring |

| 2 | Work-up with ice water, extraction, drying | Isolation of sulfonyl chloride | — | Purification by recrystallization or distillation |

| 3 | Optional base (pyridine/triethylamine) in solvent | Neutralization and improved yield | +5–10 | Enhances reaction control and product purity |

Spectral and Analytical Characterization Supporting Preparation

- 1H NMR: Characteristic aromatic proton signals of phenyl and pyrimidine rings confirm substitution pattern.

- 13C NMR: Signals corresponding to pyrimidine carbons and sulfonyl-bearing carbon show expected chemical shifts.

- IR Spectroscopy: Strong absorption bands at ~1320 and ~1140 cm⁻¹ indicating sulfonyl (SO2) groups; characteristic C–Cl stretch of sulfonyl chloride.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of this compound.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matching calculated values within experimental error.

Research Findings and Optimization Notes

- The direct chlorosulfonation method is efficient but requires careful temperature control to avoid over-chlorosulfonation or decomposition.

- Using pyridine or triethylamine as acid scavengers improves yield and facilitates isolation.

- Alternative solvents such as DMF can be used to enhance solubility and reaction rates.

- Purification by recrystallization from solvents like DMF/water mixtures yields high-purity sulfonyl chloride suitable for further synthetic applications.

Summary and Best Practice Recommendations

- The most straightforward and widely used method for preparing this compound is direct chlorosulfonation of 2-phenylpyrimidine using chlorosulfonic acid and thionyl chloride under reflux.

- Incorporation of organic bases and controlled reaction conditions enhances yield and purity.

- Analytical data confirm the successful synthesis and structural integrity of the product.

- Alternative methods involving sulfonic acid anhydrides or modified sulfonylating agents provide options for improved safety and operational ease but are less commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: The compound can be hydrolyzed to form 2-Phenylpyrimidine-5-sulfonic acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: Bases such as triethylamine or pyridine.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including 2-phenylpyrimidine-5-sulfonyl chloride, exhibit potent anticancer properties. The compound has been investigated for its ability to inhibit various cancer cell lines, showing significant activity against:

- Breast Cancer : Compounds derived from this compound have been tested against estrogen receptor-positive and triple-negative breast cancer, revealing promising results in reducing cell viability and inducing apoptosis .

- Other Cancers : It has also been evaluated against ovarian, lung, and colorectal cancers, with findings indicating effective inhibition of tumor growth and improved selectivity for cancerous cells over normal cells .

2. Antimicrobial Properties

The compound has shown efficacy as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, including:

- Escherichia coli : Exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Candida albicans : Demonstrating antifungal activity with MICs significantly lower than those of traditional antifungal agents like Fluconazole .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with sulfonyl chlorides under controlled conditions. This process can yield various derivatives that enhance biological activity or alter pharmacokinetic properties. Notably, modifications to the sulfonamide moiety have been shown to improve the compound's therapeutic index .

Case Study 1: Anticancer Activity

A series of studies have synthesized novel pyrimidine derivatives based on this compound. These compounds were evaluated for their anticancer properties using in vitro assays on multiple cancer cell lines. Results indicated that certain derivatives exhibited IC values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened for antimicrobial activity against a panel of pathogens. The results highlighted several compounds with MIC values significantly lower than standard treatments, suggesting potential as new therapeutic agents for infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Sulfonyl Chloride Reactivity

- 2-Phenylpyrimidine-5-sulfonyl chloride : The phenyl group at position 2 may sterically hinder reactions at the sulfonyl chloride group compared to 2-chloropyrimidine-5-sulfonyl chloride (). However, the electron-donating nature of the phenyl group could stabilize intermediates in substitution reactions.

- 2-Chloropyrimidine-5-sulfonyl chloride : Lacks steric hindrance from phenyl, enabling faster reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonates .

- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride : The trifluoromethyl group (-CF₃) on pyridine increases electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles compared to pyrimidine analogs .

Functional Group Influence

- Carboxylic Acid vs. Sulfonyl Chloride : 2-Chloro-6-methylpyrimidine-4-carboxylic acid () undergoes deprotonation or condensation reactions, whereas sulfonyl chlorides participate in nucleophilic substitutions.

- Phenylmethoxy vs. Sulfonyl Chloride : 2-Chloro-5-(phenylmethoxy)-pyrimidine () is less reactive toward nucleophiles but may serve as a precursor for further functionalization (e.g., deprotection to hydroxyl groups).

Solubility and Stability

- Lipophilicity : The phenyl group in this compound and the trifluoromethyl group in 5-(trifluoromethyl)pyridine-2-sulfonyl chloride increase lipophilicity, enhancing membrane permeability in pharmaceutical applications.

- Hydrolytic Stability : Sulfonyl chlorides (e.g., ) are moisture-sensitive and require anhydrous handling, whereas carboxylic acids () are more stable in aqueous environments.

Biological Activity

2-Phenylpyrimidine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a phenyl group and a sulfonyl chloride moiety. Its molecular formula is with a molecular weight of approximately 255.7 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-phenylpyrimidine with chlorosulfonic acid, leading to the formation of the sulfonyl chloride derivative. The reaction conditions generally require controlled temperatures and anhydrous solvents to prevent hydrolysis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Phenylpyrimidine derivatives. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain pyrimidine analogs exhibit significant inhibitory activity against CDK2, suggesting their utility in cancer therapy .

Antifungal Activity

Research has indicated that 2-Phenylpyrimidine compounds possess antifungal properties. A specific derivative was evaluated for its antifungal activity against various strains, showing moderate efficacy compared to established antifungal agents . The mechanism involves binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

Inhibition of Phosphodiesterase

Some studies have reported that derivatives of 2-Phenylpyrimidine can act as phosphodiesterase (PDE) inhibitors. For example, a related compound showed moderate inhibitory activity against PDE4B with an IC50 value of 200 nM, indicating potential for treating conditions like asthma and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 2-Phenylpyrimidine derivatives can be significantly influenced by structural modifications. Substituents at various positions on the pyrimidine ring can enhance or diminish activity. For instance:

- Sulfonamide groups : Enhance anticancer activity.

- Hydrophobic side chains : Improve binding affinity to target enzymes.

A detailed SAR analysis has shown that specific substitutions can lead to compounds with improved potency against cancer cell lines .

Case Studies

- Anticancer Activity : A series of experiments evaluated the effect of 2-Phenylpyrimidine derivatives on MCF-7 breast cancer cells, revealing IC50 values ranging from 5 µM to 15 µM depending on the specific derivative used .

- Antifungal Efficacy : In vitro testing against Candida albicans demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Phenylpyrimidine-5-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Management : Segregate chemical waste (e.g., unreacted sulfonyl chloride, byproducts) in labeled containers. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations .

- Emergency Protocols : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis-driven toxic gas release .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Sulfonation of Pyrimidine Precursors : React 2-phenylpyrimidine with chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

- Purification : Use cold ether recrystallization to isolate the product. Yield improvements (≥70%) are achievable by maintaining anhydrous conditions and slow addition of sulfonating agents .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40°C for 14 days. Analyze samples via HPLC (C18 column, acetonitrile/water gradient) to quantify decomposition products like phenylpyrimidine sulfonic acid .

- Moisture Sensitivity : Store in amber vials with desiccants (e.g., molecular sieves) at –20°C. Periodically test for hydrolysis using FT-IR (loss of S=O and S-Cl peaks at 1370 cm⁻¹ and 520 cm⁻¹, respectively) .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with thiourea to stabilize reactive sulfonyl chloride groups. Compare bond angles/geometry with DFT-optimized models (e.g., B3LYP/6-31G*) .

- Multinuclear NMR : Use ¹³C DEPT-135 to distinguish quaternary carbons in the pyrimidine ring. ¹⁹F NMR (if fluorinated analogs are synthesized) can confirm regioselectivity in substitution reactions .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor sulfonylation kinetics with nucleophiles (e.g., amines) in real-time. Fit data to second-order rate laws to differentiate SN2 vs. intermediates-driven pathways .

- Isotopic Labeling : Synthesize ³⁴S-labeled analogs to track sulfur transfer using LC-MS. Compare kinetic isotope effects (KIE) to confirm transition-state structures .

Q. What strategies reconcile contradictory data in sulfonylation reactions using this compound?

- Methodological Answer :

- Meta-Analysis Frameworks : Apply multivariate regression to compare reaction variables (e.g., solvent polarity, temperature) across studies. Identify outliers due to moisture contamination or reagent purity issues .

- Controlled Replication : Reproduce conflicting experiments under inert atmospheres (argon/glovebox). Use in situ IR to detect transient intermediates (e.g., sulfene) that may explain divergent yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.